3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazines, nitriles, and various halogenating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions are common, where the iodo group can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 1-Cyclopentyl-4-iodo-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester
Uniqueness
3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11IN6O2 |
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Molecular Weight |
410.17 g/mol |
IUPAC Name |
3-[(4-iodopyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11IN6O2/c14-10-6-17-20(7-10)8-11-18-13(22-19-11)12(21)16-5-9-2-1-3-15-4-9/h1-4,6-7H,5,8H2,(H,16,21) |
InChI Key |
RFHNRLNSEGNKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)I |
Origin of Product |
United States |
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